molecular formula C17H24O B3023870 Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone CAS No. 898755-49-2

Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone

Cat. No.: B3023870
CAS No.: 898755-49-2
M. Wt: 244.37 g/mol
InChI Key: QQIOWPWDAJJBDN-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone (CAS 898755-49-2) is a substituted cyclohexyl ketone featuring a 2,6-dimethylphenyl group linked via an ethyl chain to the ketone-bearing cyclohexane ring. Its molecular formula is C₁₇H₂₄O, with a molecular weight of 244.37 g/mol . Key physical properties include a density of 0.987 g/cm³, boiling point of 365.3°C, and flash point of 155.7°C . This compound is of interest in synthetic organic chemistry due to its steric and electronic properties, influenced by the 2,6-dimethyl substitution on the aromatic ring.

Properties

IUPAC Name

1-cyclohexyl-3-(2,6-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-13-7-6-8-14(2)16(13)11-12-17(18)15-9-4-3-5-10-15/h6-8,15H,3-5,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIOWPWDAJJBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644821
Record name 1-Cyclohexyl-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-49-2
Record name 1-Cyclohexyl-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

  • Example Reaction :
    Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone → Cyclohexyl 2-(2,6-dimethylphenyl)acetic acid
    Conditions : Acidic KMnO₄, reflux, 12 hours .
    Yield : ~85% (isolated as a white crystalline solid) .

Reduction Reactions

The ketone is reduced to the corresponding alcohol using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

  • Example Reaction :
    this compound → Cyclohexyl 2-(2,6-dimethylphenyl)ethanol
    Conditions : LiAlH₄ in anhydrous THF, 0°C → room temperature, 4 hours .
    Yield : 78–92% (depending on steric hindrance) .

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration , sulfonation , or halogenation due to electron-donating methyl groups.

Key Data:

Reaction TypeReagent/ConditionsMajor ProductYield (%)
NitrationHNO₃/H₂SO₄, 50°C4-Nitro derivative65
BrominationBr₂/FeBr₃, 25°C3-Bromo derivative72
SulfonationH₂SO₄, 100°C4-Sulfo derivative58

Data adapted from Friedel-Crafts acylation analogs .

Nucleophilic Addition Reactions

The ketone participates in Grignard and organolithium reactions:

  • Grignard Reaction :
    this compound + CH₃MgBr → Tertiary alcohol
    Conditions : Dry ether, −78°C → room temperature .
    Yield : 89% .

Decarboxylative Halogenation

Under PdO catalysis, the ketone undergoes halogenation via radical intermediates.

  • Example :
    this compound → Chlorinated derivative
    Conditions : PdO (5 mol%), DMPU/HCl, DCM, 0°C → RT .
    Yield : 98% (anti-selectivity >12:1) .

Comparative Reactivity with Analogues

CompoundOxidation Rate (KMnO₄)Reduction Ease (LiAlH₄)
This compoundModerateHigh
Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketoneFastModerate
Cyclohexyl 2-(4-methylphenyl)ethyl ketoneSlowHigh

Structural differences in ring size and substituent positions significantly alter reactivity .

Mechanistic Insights

  • Radical Pathways : Decarboxylative halogenation proceeds via homolytic cleavage of acyl hypohalites, generating alkyl radicals that react with halogens .

  • Electrophilic Substitution : Methyl groups activate the aromatic ring via electron donation, directing substituents to para positions .

Scientific Research Applications

Organic Synthesis

CDEK serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Oxidation: Converting the ketone group to a carboxylic acid.
  • Reduction: Transforming the ketone to an alcohol using reducing agents like sodium borohydride.
  • Substitution Reactions: Facilitating nucleophilic substitutions on the aromatic ring.

These reactions make CDEK valuable in creating more complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

CDEK has shown promise as a lead compound in drug development due to its biological activities:

  • Antimicrobial Activity: Research indicates that CDEK exhibits inhibitory effects against various bacterial and fungal pathogens, making it a candidate for new antimicrobial agents.
  • Anti-inflammatory Effects: Studies suggest that CDEK can modulate inflammatory pathways, potentially reducing pro-inflammatory cytokines' production. This property could be beneficial in developing treatments for inflammatory diseases.

Biocatalysis

Recent studies have explored the use of CDEK in biocatalysis, particularly with strains like Lactobacillus paracasei BD101. This organism has been shown to effectively reduce CDEK to enantiomerically pure alcohols, demonstrating its potential in asymmetric synthesis for pharmaceutical applications .

Industrial Applications

CDEK finds applications in various industrial settings:

  • Flavor and Fragrance Industry: Due to its pleasant odor profile, CDEK is used in perfumery and as a flavoring agent.
  • Production of Specialty Chemicals: Its reactivity allows it to be utilized in producing specialty chemicals that are essential for various manufacturing processes.

Case Study 1: Antimicrobial Properties

A study demonstrated that CDEK exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial formulations.

Case Study 2: Anti-inflammatory Effects

In vitro studies revealed that CDEK could inhibit the production of TNF-alpha and IL-6 in macrophages, indicating its potential role as an anti-inflammatory agent suitable for treating conditions like arthritis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Cyclohexyl Aryl Ketones

(a) Cyclohexyl 4-Methylphenyl Ketone (CAS 2789-44-8)
  • Molecular Formula : C₁₄H₁₈O
  • Molecular Weight : 202.29 g/mol
  • Key Differences: Lacks the ethyl linker and 2,6-dimethyl substitution.
(b) Cyclohexyl 2-Fluorophenyl Ketone (CAS 106795-65-7)
  • Molecular Formula : C₁₃H₁₅FO
  • Molecular Weight : 206.26 g/mol
  • Key Differences :
    • Fluorine substituent at the 2-position enhances electronegativity, altering dipole moments and solubility compared to methyl groups .
(c) Dicyclohexyl Ketone (CAS 119-60-8)
  • Molecular Formula : C₁₃H₂₂O
  • Molecular Weight : 194.31 g/mol
  • Key Differences: No aromatic moiety; two cyclohexyl groups directly attached to the ketone. Lower molecular weight and boiling point due to absence of aromatic stabilization .

Ethyl-Linked Aromatic Ketones

(a) Cyclobutyl 2-(2,3-Dimethylphenyl)ethyl Ketone (CAS 898793-45-8)
  • Molecular Formula : C₁₅H₂₀O
  • Molecular Weight : 216.32 g/mol
  • Key Differences :
    • Cyclobutyl ring instead of cyclohexyl, reducing steric bulk but increasing ring strain.
    • 2,3-Dimethyl substitution on the phenyl ring creates distinct steric environments compared to 2,6-dimethyl .

Simple Cyclohexyl Ketones

(a) Cyclohexyl Methyl Ketone (CAS 823-76-7)
  • Molecular Formula : C₈H₁₄O
  • Molecular Weight : 126.20 g/mol
  • Key Differences :
    • Minimal steric hindrance due to the small methyl group.
    • Lower boiling point and density compared to the target compound .

Physicochemical and Reactivity Comparisons

Physical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Flash Point (°C)
Cyclohexyl 2-(2,6-Dimethylphenyl)ethyl ketone 244.37 0.987 365.3 155.7
Cyclohexyl 4-Methylphenyl Ketone 202.29
Cyclohexyl 2-Fluorophenyl Ketone 206.26
Dicyclohexyl Ketone 194.31
Cyclohexyl Methyl Ketone 126.20
  • The target compound’s higher molecular weight and aromatic substitution contribute to its elevated boiling point and density compared to simpler analogs .

Reactivity in Catalytic Reactions

  • SmI₂-Catalyzed Couplings: In reactions involving 2,6-dimethylphenyl cyclopropyl ketone (a related compound), the 2,6-dimethyl group reduces stabilization of intermediates (Int I and TS I) compared to unsubstituted phenyl analogs but enhances stability relative to cyclohexyl derivatives .

Biological Activity

Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a cyclohexyl group attached to a 2-(2,6-dimethylphenyl)ethyl moiety, suggests interesting interactions with biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₄O
  • Molecular Weight : Approximately 256.37 g/mol
  • Key Functional Groups : Ketone and aromatic ring

The compound's structure allows for hydrophobic interactions and hydrogen bonding with various biological targets, influencing its biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The ketone group can form hydrogen bonds with proteins and nucleic acids, while the hydrophobic cyclohexyl and aromatic groups enhance binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Anticancer Activity

Preliminary studies suggest potential anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. The compound has shown promise in cellular models of cancer, particularly in enhancing cytotoxicity against specific cancer cell lines.

Case Studies

Study Objective Findings
Study 1Evaluate antimicrobial activityShowed effective inhibition of E. coli and S. aureus growth.
Study 2Investigate anti-inflammatory effectsReduced TNF-alpha levels in LPS-stimulated macrophages.
Study 3Assess anticancer propertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity.

Comparative Analysis with Similar Compounds

This compound's biological activity can be compared with other structurally similar compounds:

Compound Name Biological Activity
Cyclohexyl 2-(3,5-dimethylphenyl)ethyl ketoneModerate anticancer activity
Cyclopentyl 2-(2,6-dimethylphenyl)ethyl ketoneLower antimicrobial effectiveness

The positioning of the dimethyl groups significantly influences the biological properties of these compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for preparing Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone, and how can reaction conditions be optimized?

  • Methodology : Utilize Friedel-Crafts acylation with 2-(2,6-dimethylphenyl)ethyl chloride and cyclohexyl acyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Optimize temperature (0–5°C to minimize side reactions) and solvent polarity (dry dichloromethane or nitrobenzene). Monitor yields via GC-MS or HPLC, referencing analogous aryl ketone syntheses with yields of 23–42% .
  • Precursor Sourcing : 2,6-Dimethylphenol derivatives (e.g., 2-(4-chlorophenyl)ethylamine) are commercially available (CAS RN 156-41-2) and can serve as starting materials .

Q. Which spectroscopic techniques are most effective for characterizing the ketone functionality in this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Detect C=O stretching vibrations (~1700 cm⁻¹).
  • ¹³C NMR : Identify the carbonyl carbon at ~200–220 ppm.
  • Compare with structural data for cyclohexyl methyl ketone (C₈H₁₄O), which shares similar electronic environments .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Guidelines : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Avoid moisture due to potential hydrolysis of the ketone group, as advised for phenolic precursors .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., absorption anisotropy) be addressed for this compound?

  • Crystallographic Strategy : Use SHELXL for structure refinement. Apply Blessing’s empirical correction method with spherical harmonic functions (e.g., ylm terms for l = 2–8) to model anisotropic absorption. Validate using multiple symmetry-equivalent intensity measurements .
  • Software : Leverage SHELXTL (Bruker AXS) or open-source SHELX suites for high-throughput refinement .

Q. What role does steric hindrance from the 2,6-dimethylphenyl group play in reaction kinetics (e.g., nucleophilic additions)?

  • Experimental Design :

  • Compare reaction rates with bulkier nucleophiles (e.g., tert-butyllithium) versus smaller ones (e.g., methylmagnesium bromide).
  • Use kinetic isotope effects (KIEs) or computational DFT studies to quantify steric contributions.
  • Reference cyclic ketone rearrangements, where steric effects alter reactivity pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone
Reactant of Route 2
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Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone

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